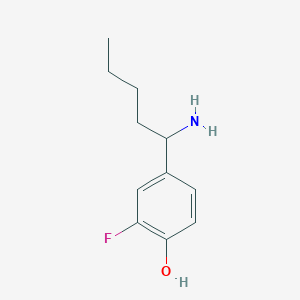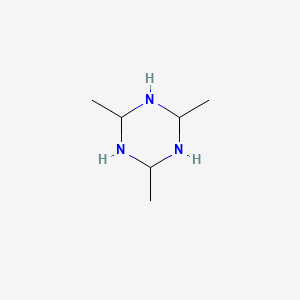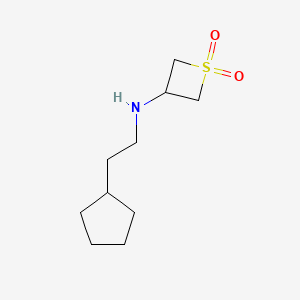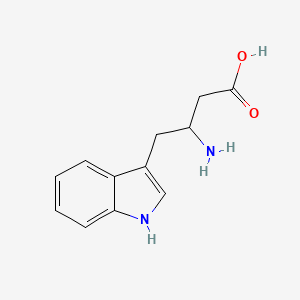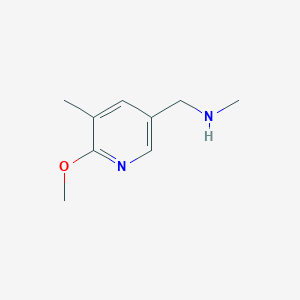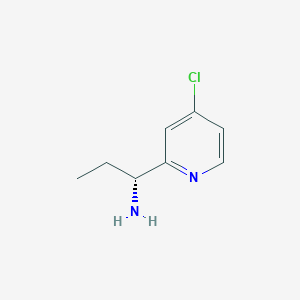
(R)-1-(4-Chloropyridin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Chloropyridin-2-yl)propan-1-amine: is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and an amine group at the 1-position of the propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloropyridine and ®-1-chloropropane.
Reaction Steps:
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can undergo reduction reactions to form the corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Pharmaceuticals: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry:
Agrochemicals: Utilized in the development of agrochemical products such as pesticides and herbicides.
Mecanismo De Acción
Mechanism:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The amine group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The pyridine ring can interact with receptor sites, modulating receptor activity.
Comparación Con Compuestos Similares
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Chloropyridin-2-yl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(4-Chloropyridin-2-yl)butan-1-amine: A structurally similar compound with a longer carbon chain.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Chain Length: The propyl chain length can influence the compound’s reactivity and interaction with molecular targets.
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
(1R)-1-(4-chloropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)8-5-6(9)3-4-11-8/h3-5,7H,2,10H2,1H3/t7-/m1/s1 |
Clave InChI |
WNUVVJWSJPZYQA-SSDOTTSWSA-N |
SMILES isomérico |
CC[C@H](C1=NC=CC(=C1)Cl)N |
SMILES canónico |
CCC(C1=NC=CC(=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
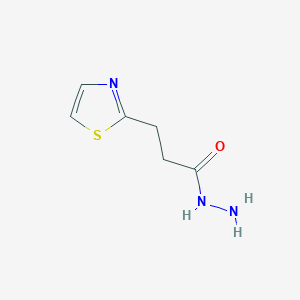

![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
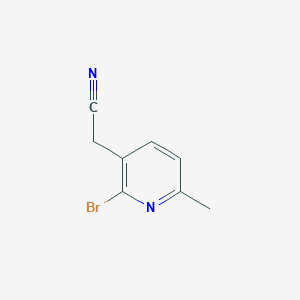
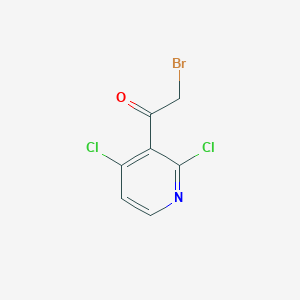
![8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)

